2-(4-Methoxypyridin-3-yl)acetic acid

Description

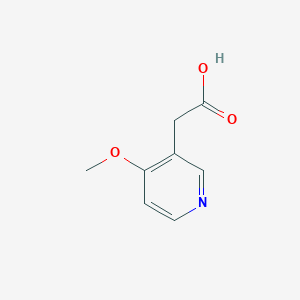

2-(4-Methoxypyridin-3-yl)acetic acid (CAS purity: 95% ) is a pyridine derivative with a methoxy (-OCH₃) group at the 4-position and an acetic acid (-CH₂COOH) side chain at the 3-position of the pyridine ring. Its molecular formula is C₈H₉NO₃, and its molecular weight is 183.16 g/mol. This compound is used as a building block in pharmaceutical and organic synthesis due to its versatile reactivity .

Properties

IUPAC Name |

2-(4-methoxypyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-2-3-9-5-6(7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNBUKNOUMGTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxypyridin-3-yl)acetic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation ensures efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methoxypyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The methoxy group and the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(6-Methylpyridin-3-yl)acetic Acid

- Molecular Formula: C₈H₉NO₂

- Key Features : A methyl (-CH₃) group at the 6-position of the pyridine ring instead of a methoxy group.

- Comparison :

- Electron Effects : The methyl group is weakly electron-donating compared to the methoxy group, leading to reduced electron density on the pyridine ring.

- Acidity : The acetic acid group’s pKa may differ slightly due to altered resonance stabilization.

- Applications : Used in intermediates for agrochemicals and pharmaceuticals, but its lower polarity may reduce solubility compared to the methoxy analogue .

2-(Pyridin-3-yl)acetic Acid

- Molecular Formula: C₇H₇NO₂

- Key Features: No substituents on the pyridine ring.

- Comparison :

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Molecular Formula : C₉H₉BrO₃

- Comparison :

- Electronic Effects : Bromine’s strong electron-withdrawing nature distorts bond angles (e.g., C-C-C angle at Br: 121.5° vs. 118.2° for methoxy), altering crystal packing and hydrogen-bonding motifs .

- Applications : Used in natural product synthesis (e.g., Combretastatin A-4) due to its stability and ease of crystallization .

[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic Acid

Imidazo[1,2-a]pyridine Derivatives (e.g., 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetic Acid)

- Molecular Formula : C₁₇H₁₆N₂O₂

- Key Features : A fused imidazo-pyridine system with methyl and acetic acid groups.

- Comparison :

Physicochemical and Structural Analysis

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Notable Features |

|---|---|---|---|---|

| 2-(4-Methoxypyridin-3-yl)acetic acid | C₈H₉NO₃ | 183.16 | 4-OCH₃ on pyridine | High polarity, hydrogen-bonding donor |

| 2-(6-Methylpyridin-3-yl)acetic acid | C₈H₉NO₂ | 167.16 | 6-CH₃ on pyridine | Moderate solubility, simpler synthesis |

| 2-(Pyridin-3-yl)acetic Acid | C₇H₇NO₂ | 137.14 | None | Baseline for comparison |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 259.07 | 3-Br, 4-OCH₃ on phenyl | Electron-withdrawing Br, crystallizes well |

Biological Activity

2-(4-Methoxypyridin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other therapeutic effects, supported by relevant data tables and case studies.

2-(4-Methoxypyridin-3-yl)acetic acid has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 219.23 g/mol

1. Antibacterial Activity

Research indicates that 2-(4-Methoxypyridin-3-yl)acetic acid exhibits notable antibacterial properties. It has been tested against various bacterial strains, showing effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

The compound's efficacy was comparable to standard antibiotics like ceftriaxone, demonstrating inhibition zones ranging from 19 mm to 29 mm against the tested organisms .

2. Anticancer Activity

In vitro studies have demonstrated that 2-(4-Methoxypyridin-3-yl)acetic acid can inhibit the proliferation of various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

- IC : Approximately 225 µM

- The compound induced apoptosis in MCF-7 cells, as evidenced by increased LDH enzyme activity and cell cycle arrest in the S phase .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 75 |

| 100 | 50 |

| 200 | 25 |

3. Anti-inflammatory Activity

The compound has shown potential in reducing inflammatory markers, such as IL-6 and TNF-α, in vitro. At a concentration of 10 µg/mL, it inhibited TNF-α by approximately 78% compared to a control .

The biological activity of 2-(4-Methoxypyridin-3-yl)acetic acid is believed to be mediated through multiple mechanisms:

- Oxidative Stress Induction : The compound promotes the generation of reactive oxygen species (ROS), contributing to its anticancer effects.

- Cell Cycle Arrest : It has been shown to halt the cell cycle in the S phase, leading to apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.